The synthesis of 4-(1,4-Diazepan-1-yl)thieno[2,3-d]pyrimidine typically involves cyclization reactions starting from 3-amino-thiophene-2-carboxamide derivatives. One common synthetic route includes:
The synthesis can be scaled up for industrial applications, although detailed industrial methods remain less documented.
The molecular structure of 4-(1,4-Diazepan-1-yl)thieno[2,3-d]pyrimidine includes:
4-(1,4-Diazepan-1-yl)thieno[2,3-d]pyrimidine can undergo several types of chemical reactions:
These reactions allow for the derivatization of the compound to enhance its biological activity or alter its physical properties.
The mechanism of action for 4-(1,4-Diazepan-1-yl)thieno[2,3-d]pyrimidine is not fully elucidated but is believed to involve interactions with specific biological targets:
The physical and chemical properties of 4-(1,4-Diazepan-1-yl)thieno[2,3-d]pyrimidine include:
4-(1,4-Diazepan-1-yl)thieno[2,3-d]pyrimidine has several scientific applications:
The bioisosteric superiority of thieno[2,3-d]pyrimidine over canonical heterocycles stems from three key attributes:
Table 1: Bioisosteric Advantages Over Related Scaffolds
Scaffold | LogP (Calc) | H-bond Acceptors | TPSA (Ų) | Kinase Binding Affinity (EGFR, nM) |
---|---|---|---|---|
Quinazoline | 2.8 | 4 | 55 | 2.1 (Erlotinib) |
Purine | -0.4 | 5 | 80 | >10,000 |
Thieno[2,3-d]pyrimidine | 2.1 | 4 | 51 | 0.8 (Compound 13k [5]) |
The clinical trajectory of thienopyrimidines reflects iterative scaffold optimization:
Table 2: Milestone Thienopyrimidine Therapeutics
Compound | Status | Primary Target | Key Structural Feature | Clinical Phase |
---|---|---|---|---|
Pictilisib (GDC-0941) | Terminated | PI3Kα/δ | Thieno[3,2-d]pyrimidine-4-morpholine | Phase II |
Olmutinib (BI-1482694) | Approved (Korea) | EGFR T790M | C4-(Piperazin-1-yl) | Marketed (2016) |
Relugolix (TAK-385) | Approved (FDA) | GnRHR | Thieno[2,3-d]pyrimidin-4-one | Marketed (2020) |
4-(1,4-Diazepan-1-yl)-7-methylthieno[3,2-d]pyrimidine | Preclinical | KRAS/CDK8 | C4-(Diazepane) + C7-methyl | Lead optimization |
The scaffold’s adaptability enables precise targeting of divergent biological space:
Oncokinase Applications
Table 3: Kinase Inhibition Profiles of Key Derivatives
Compound | EGFR WT IC50 (nM) | HER2 IC50 (nM) | KRAS-G12D IC50 (nM) | CDK8 IC50 (nM) |
---|---|---|---|---|
Erlotinib | 2 | >10,000 | - | - |
Lapatinib | 3 | 9 | - | - |
MRTX1133 | - | - | 0.6 | - |
Diazepane-thienopyrimidine (13k) | 8 | 22 | - | - |
Diazepane-thienopyrimidine (10k) | - | - | 9 | - |
PROTAC 26a | - | - | - | 3,200* |
*Cellular degradation EC50
Infectious Disease Targeting
Table 4: Anti-Infective Activity of Modified Scaffolds
Target Pathogen | Derivative Structure | Key Pharmacophore | Potency (IC50/MIC) |
---|---|---|---|
HIV-1 | C6-(4-Fluorophenyl) | N3-H → dNTP H-bond | 0.7 μM (RT inhibition) |
M. tuberculosis | 2,4-Diamino-6-(trifluoromethyl) | Dihydrofolate mimic | 1.6 μg/mL |
P. falciparum | 4-(Piperazin-1-yl)-6-anilino | Heme-binding aromatic system | 0.14 μM |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9